Tricaprin Prevents Abdominal Aortic Aneurysm (AAA) Development and Rupture, Unlike Tricaprylin
In a hypoperfusion-induced AAA rat model, tricaprin (C10-TG) administration significantly suppressed AAA development and completely prevented rupture, whereas tricaprylin (C8-TG) had no significant protective effect . Additionally, regression of established AAA diameter was observed in the tricaprin group after AAA formation .
| Evidence Dimension | AAA prevention and rupture incidence |
|---|---|
| Target Compound Data | Significantly suppressed AAA development; completely prevented rupture (0% rupture); regression of AAA diameter observed after formation |
| Comparator Or Baseline | Tricaprylin (C8-TG): no significant effect on AAA development or rupture |
| Quantified Difference | Qualitative difference: C10-TG effective, C8-TG ineffective |
| Conditions | Hypoperfusion-induced AAA rat model; oral administration of MCTs |
Why This Matters
This disease-specific efficacy differentiates tricaprin from other MCTs and supports its selection for cardiovascular research, particularly in AAA models.
- [1] Kugo H, et al. Tricaprin can prevent the development of AAA by attenuating aortic degeneration. Biomed Pharmacother. 2023;160:114299. DOI: 10.1016/j.biopha.2023.114299. View Source
